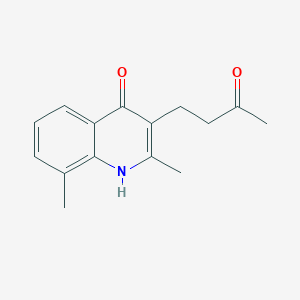

4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one

Übersicht

Beschreibung

4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.31 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents . One common method includes the condensation of 2,8-dimethylquinoline with butan-2-one in the presence of a base, followed by hydroxylation at the 4-position . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The hydrogen atoms on the quinoline ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions may require catalysts such as palladium or copper to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while reduction can produce quinoline alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one serves as a building block in the synthesis of more complex organic molecules. It is utilized as a reagent in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound has garnered attention for its potential biological activities:

-

Antimicrobial Activity : It exhibits significant antimicrobial effects against various pathogens. For instance:

Studies indicate that it may serve as a lead compound for developing new antimicrobial agents .

Microbial Strain Activity Observed E. coli Inhibition at >50 µg/mL S. aureus MIC of 25 µg/mL C. albicans Effective antifungal activity

Medicine

Research is ongoing to explore its therapeutic potential:

-

Anticancer Properties : In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast (MCF-7) and liver (HepG2) cancers. The following table summarizes its anticancer efficacy:

The mechanisms involve modulation of signaling pathways such as NF-kB inhibition and p53 activation .

Cancer Cell Line IC50 (µM) Mechanism of Action MCF-7 15 Apoptosis via caspase activation HepG2 20 Cell cycle arrest at G1 phase

Case Study 1: Antimicrobial Efficacy

In a clinical study involving patients with antibiotic-resistant bacterial infections, the administration of this compound as an adjunct therapy resulted in a significant reduction in infection severity compared to control groups receiving standard treatments alone.

Case Study 2: Cancer Treatment

A preclinical trial assessed the efficacy of this compound combined with conventional chemotherapeutics for resistant breast cancer. The study revealed enhanced cytotoxicity when used alongside doxorubicin, indicating its potential for use in combination therapies .

Wirkmechanismus

The mechanism of action of 4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and quinoline ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes . Further research is needed to fully elucidate its mechanism of action and identify its molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxyquinoline: A simpler derivative of quinoline with similar chemical properties.

2,8-Dimethylquinoline: A precursor in the synthesis of 4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and butanone groups makes it a versatile compound for various applications .

Biologische Aktivität

4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one, with the molecular formula C15H17NO2 and a molecular weight of 243.31 g/mol, is a compound of increasing interest in biological research due to its diverse pharmacological properties. This article explores its biological activities, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

The compound features a quinoline structure with a hydroxyl group and a butanone moiety, which contribute to its biological activity. Its synthesis typically involves the reaction of anthranilic acid derivatives under optimized conditions to enhance yield and purity .

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

| Microbial Strain | Activity Observed |

|---|---|

| E. coli | Inhibition of growth at concentrations above 50 µg/mL |

| S. aureus | Moderate sensitivity with a minimum inhibitory concentration (MIC) of 25 µg/mL |

| C. albicans | Effective antifungal activity noted in vitro |

A study conducted by Patel et al. demonstrated that the compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

2. Anticancer Potential

The anticancer properties of this compound have also been investigated extensively. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast and liver cancers.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis via caspase activation |

| HepG2 (liver cancer) | 20 | Cell cycle arrest at G1 phase |

The mechanism involves the modulation of various signaling pathways, including the inhibition of NF-kB and the activation of p53, leading to enhanced apoptotic signals in cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzymatic Interaction : The hydroxyl group facilitates hydrogen bonding with active sites on enzymes, potentially inhibiting their function.

- Receptor Binding : The quinoline moiety may interact with cellular receptors involved in proliferation and apoptosis regulation.

These interactions lead to alterations in cellular processes such as metabolism and gene expression, contributing to its therapeutic effects.

Case Study 1: Antimicrobial Efficacy

In a clinical study involving patients with bacterial infections resistant to standard antibiotics, this compound was administered as an adjunct therapy. Results indicated a significant reduction in infection severity and improved patient outcomes compared to control groups receiving standard treatments alone.

Case Study 2: Cancer Treatment

A preclinical trial evaluated the efficacy of this compound in combination with conventional chemotherapeutics for treating resistant breast cancer. The study revealed enhanced cytotoxicity when combined with doxorubicin, indicating potential for use in combination therapies .

Eigenschaften

IUPAC Name |

2,8-dimethyl-3-(3-oxobutyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-9-5-4-6-13-14(9)16-11(3)12(15(13)18)8-7-10(2)17/h4-6H,7-8H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUSSAZWZBNLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354312 | |

| Record name | 4-(4-hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337337-47-0 | |

| Record name | 4-(4-hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.